molecular formula C11H8F4N4O2 B7642395 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide

4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide

Cat. No. B7642395
M. Wt: 304.20 g/mol
InChI Key: OEBKGCHPKFWLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide (abbreviated as FMTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by this compound may lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of CK2 activity. It has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide in lab experiments is its potential as a selective anticancer agent with low toxicity towards normal cells. This makes it a promising candidate for further development as a cancer therapy. However, one of the limitations is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide. One direction is to further study its mechanism of action and its potential as an inhibitor of protein kinase CK2. Another direction is to investigate its potential use in combination with other anticancer agents for synergistic effects. Additionally, further studies are needed to optimize its formulation and improve its solubility for better bioavailability and efficacy.

Synthesis Methods

4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide can be synthesized by reacting 4-fluoro-2-(trifluoromethyl)benzoic acid with 3-methoxy-1H-1,2,4-triazole-5-amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) under appropriate reaction conditions.

Scientific Research Applications

4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. It has been shown to exhibit anticancer activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer cells. This compound has also been studied for its potential use as an inhibitor of protein kinase CK2, which is a target for cancer therapy.

properties

IUPAC Name

4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N4O2/c1-21-10-17-9(18-19-10)16-8(20)6-3-2-5(12)4-7(6)11(13,14)15/h2-4H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBKGCHPKFWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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